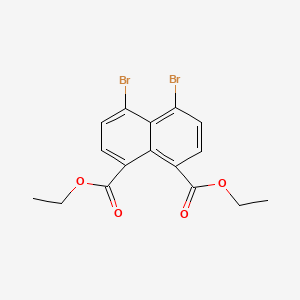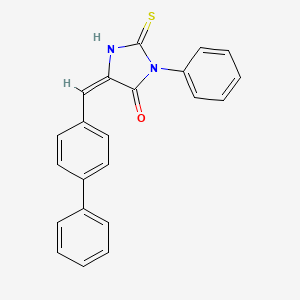
N,N'-Dicarbobenzyloxy-Lysinonorleucine Dibenzylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicarbobenzyloxy-Lysinonorleucine Dibenzylester typically involves the protection of lysine and norleucine amino acids with carbobenzyloxy (Cbz) groups, followed by esterification with benzyl alcohol. The reaction conditions often include the use of solvents like chloroform and dichloromethane, and the reactions are carried out under controlled temperatures .
Industrial Production Methods
Industrial production methods for N,N’-Dicarbobenzyloxy-Lysinonorleucine Dibenzylester are not widely documented, but they likely involve large-scale synthesis using similar protection and esterification techniques as in laboratory settings. The compound is stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dicarbobenzyloxy-Lysinonorleucine Dibenzylester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Reduction: The compound can be reduced to remove the benzyl protecting groups, yielding the free amino acids.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Carboxylic acids and benzyl alcohol.
Reduction: Free lysine and norleucine amino acids.
Substitution: Derivatives with different functional groups replacing the benzyl groups.
Applications De Recherche Scientifique
N,N’-Dicarbobenzyloxy-Lysinonorleucine Dibenzylester is used in various scientific research applications, including:
Proteomics: As a reagent for the study of protein structures and functions.
Peptide Synthesis: As a protected amino acid derivative in the synthesis of peptides and proteins.
Bioconjugation: In the preparation of bioconjugates for targeted drug delivery and imaging.
Mécanisme D'action
The mechanism of action of N,N’-Dicarbobenzyloxy-Lysinonorleucine Dibenzylester involves its role as a protected amino acid derivative. The compound’s benzyl protecting groups prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the protecting groups can be removed to yield the desired peptide or protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Carbobenzyloxy-Lysine Benzyl Ester: Similar in structure but with only one protected amino acid.
N,N’-Dicarbobenzyloxy-Ornithine Dibenzyl Ester: Similar in structure but with ornithine instead of lysine.
N,N’-Dicarbobenzyloxy-Arginine Dibenzyl Ester: Similar in structure but with arginine instead of lysine.
Uniqueness
N,N’-Dicarbobenzyloxy-Lysinonorleucine Dibenzylester is unique due to its dual protection of lysine and norleucine, making it particularly useful in the synthesis of complex peptides and proteins where selective protection is required .
Propriétés
Formule moléculaire |
C42H49N3O8 |
|---|---|
Poids moléculaire |
723.9 g/mol |
Nom IUPAC |
benzyl (2S)-6-[[(5S)-6-oxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C42H49N3O8/c46-39(50-29-33-17-5-1-6-18-33)37(44-41(48)52-31-35-21-9-3-10-22-35)25-13-15-27-43-28-16-14-26-38(40(47)51-30-34-19-7-2-8-20-34)45-42(49)53-32-36-23-11-4-12-24-36/h1-12,17-24,37-38,43H,13-16,25-32H2,(H,44,48)(H,45,49)/t37-,38-/m0/s1 |
Clé InChI |
MTHOMPAMWLZYCO-UWXQCODUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)[C@H](CCCCNCCCC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(CCCCNCCCCC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



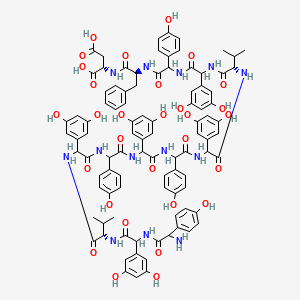

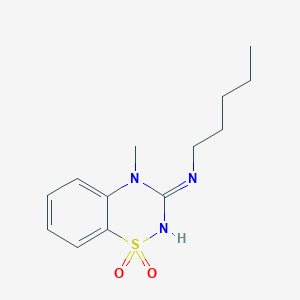
![2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine](/img/structure/B13719158.png)
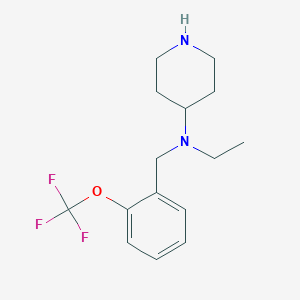

![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/structure/B13719188.png)
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)
